Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate an intermediate of Lesinurad
Brand Name: Vulcanchem
CAS No.: 878671-99-9
VCID: VC0194919
InChI: InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3
SMILES: COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br
Molecular Formula: C18H16BrN3O2S
Molecular Weight: 418.32

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate

CAS No.: 878671-99-9

Cat. No.: VC0194919

Molecular Formula: C18H16BrN3O2S

Molecular Weight: 418.32

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate - 878671-99-9

Specification

CAS No. 878671-99-9
Molecular Formula C18H16BrN3O2S
Molecular Weight 418.32
IUPAC Name methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3
SMILES COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate is identified by the CAS registry number 878671-99-9 . This compound belongs to the class of heterocyclic organic compounds containing a 1,2,4-triazole ring system substituted with bromine, a naphthalene ring bearing a cyclopropyl group, and a methylated acetate functional group connected via a sulfur bridge.

The molecular structure illustrates the spatial arrangement of these functional groups, with the 1,2,4-triazole ring serving as a central scaffold. The bromine atom at position 5 of the triazole ring contributes to the compound's electronic properties and potential binding affinity in biological systems. The naphthalene structure with its cyclopropyl substituent creates a rigid, hydrophobic region within the molecule, while the methyl acetate group introduces polarity and potential sites for metabolic transformation.

Chemical Nomenclature and Synonyms

The compound is known by several synonyms in scientific and commercial literature:

  • Acetic acid, 2-[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester

  • Methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate

  • 2-(5-bromo-4-(4-cyclopropylnaphthalene-1-yl)-4H-1,2,4-triazole-3-yl sulfide) methyl acetate

This variety of nomenclature reflects both the systematic IUPAC naming conventions and alternative naming systems used in different contexts, particularly in pharmaceutical development and chemical supply catalogs.

Physicochemical Properties

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate possesses distinct physicochemical properties that influence its behavior in various chemical and biological systems. The comprehensive characterization of these properties is essential for understanding its potential applications and handling requirements.

Basic Physical Properties

The fundamental physical properties of the compound are summarized in the following table:

PropertyValue
Molecular FormulaC₁₈H₁₆BrN₃O₂S
Molecular Weight418.307 g/mol
Exact Mass417.014648
Density1.6±0.1 g/cm³
Physical StateSolid (inferred from properties)

Thermodynamic Properties

Understanding the thermodynamic properties provides insights into the compound's stability and behavior under various temperature conditions:

PropertyValue
Boiling Point589.2±60.0 °C at 760 mmHg
Flash Point310.1±32.9 °C
Vapor Pressure0.0±1.7 mmHg at 25°C

The high boiling and flash points indicate significant thermal stability, which is advantageous for pharmaceutical processing and storage. The negligible vapor pressure at room temperature suggests minimal volatility, reducing inhalation exposure risks during handling.

Solubility and Partition Properties

The solubility profile and partition characteristics influence the compound's bioavailability and formulation strategies:

PropertyValue
Water SolubilityInsoluble (9.2E-5 g/L) at 25°C
LogP6.42
Index of Refraction1.727

The extremely low water solubility (9.2E-5 g/L) classifies this compound as practically insoluble in water, which presents challenges for pharmaceutical formulation requiring aqueous environments. The high LogP value of 6.42 indicates strong lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility in biological systems.

Structural Relationship to Pharmaceutically Active Compounds

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate has significant relationships to pharmaceutically active compounds, particularly those involved in uric acid regulation.

Relationship to Lesinurad

The compound appears to be closely related to Lesinurad, as evidenced by search results indicating it as a potential intermediate or impurity in Lesinurad synthesis or analysis . Lesinurad is a selective uric acid reabsorption inhibitor approved for the treatment of hyperuricemia associated with gout.

The structural similarity suggests that Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate may share certain pharmacological properties with Lesinurad or serve as a precursor in its synthesis. The relationship between this methyl ester and the corresponding carboxylic acid form is particularly noteworthy, as the acid form is specifically mentioned to decrease uric acid levels .

Derivative Compound Characteristics

The compound is closely related to 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, which exists in different crystalline polymorphic forms with distinct physical properties . The relationship between the methyl ester (our target compound) and the free acid is significant from a pharmacological perspective, as the ester may function as a prodrug that is metabolized to the active acid form in vivo.

The acid derivative has been shown to decrease uric acid levels, suggesting potential applications in treating hyperuricemia and gout . This biological activity is likely related to inhibition of uric acid transporters, similar to the mechanism of action of Lesinurad.

Polymorphic Forms and Stability

Although the search results primarily discuss polymorphic forms of the related acid compound rather than the methyl ester directly, this information is relevant to understanding the structural characteristics and pharmaceutical potential of the ester derivative.

Crystalline Structure Characteristics

The related acid compound exists in multiple crystalline polymorphic forms, including Form 1 and Form 2, each characterized by distinct X-ray powder diffraction patterns and differential scanning calorimetry profiles . These polymorphic forms exhibit different physical properties, including melting points and stability characteristics.

Form 1 of the acid derivative is characterized by specific X-ray diffraction peaks, while Form 2 exhibits peaks at 10.46, 18.76, and 19.83°2θ ± 0.1°2θ, with additional characteristic peaks at 18.21 and 23.08°2θ ± 0.1°2θ . The polymorphic differentiation is crucial for pharmaceutical development, as different forms may exhibit varying bioavailability, stability, and manufacturing properties.

Stability Considerations

The crystalline polymorphs of the acid derivative demonstrate increased stability compared to the amorphous form . This enhanced stability translates to practical pharmaceutical advantages, including:

  • Reduced variability in dosage forms

  • Decreased impurity formation during storage

  • Improved shelf life for formulated products

  • Better consistency in manufacturing processes

These stability characteristics are likely relevant to the methyl ester compound as well, particularly if it serves as an intermediate in the synthesis of the acid form or is converted to the acid in vivo.

ManufacturerProduct NumberPurityQuantityPrice (USD)
AK Scientific7508DNNot specified100 mg$109
Ark PharmP00012382297%100 mg$277
Ark PharmP00012382297%250 mg$416
Ark PharmP00012382297%1 g$1,039
Alichem878671999Not specified250 mg$280.16

This pricing information, last updated on December 16, 2021, indicates that the compound commands a relatively high price, typical of specialized research chemicals with complex structures . The price point suggests small-scale production primarily for research purposes rather than large-scale manufacturing for commercial pharmaceutical applications.

Related Compounds in the Market

The search results indicate several related compounds available in the market, particularly those associated with Lesinurad development and analysis:

  • Lesinurad Impurity 4

  • 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Lesinurad Impurity N

  • 1-cyclopropylnaphthalene

  • Various other Lesinurad impurities and metabolites

The availability of these related compounds suggests an established supply chain for research in this chemical space, particularly focused on uric acid-lowering agents and their development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator